N1-(4-(吡啶-3-基)嘧啶-2-基)苯-1,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

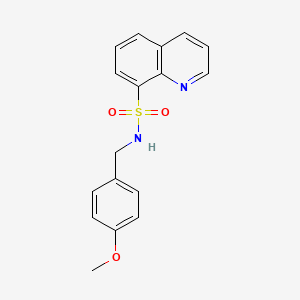

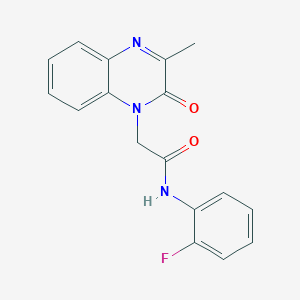

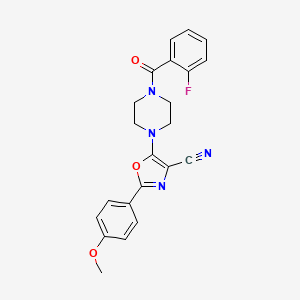

“N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” is an organic intermediate . It is used in the synthesis of tyrosine kinase inhibitors, specifically nilotinib and imatinib .

Synthesis Analysis

The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” include a Curtius rearrangement . This rearrangement is used in the divergent synthesis of nilotinib and imatinib .科学研究应用

- N1-(4-(吡啶-3-基)嘧啶-2-基)苯-1,4-二胺是合成酪氨酸激酶抑制剂(例如尼洛替尼和伊马替尼)的关键中间体。这些药物用于治疗慢性髓性白血病(CML)和其他癌症。 它们通过抑制参与癌细胞生长和增殖的特定酶(酪氨酸激酶)来发挥作用 .

- 如前所述,尼洛替尼(包含我们化合物的核心结构)专门用于治疗 CML。它靶向 Bcr-Abl 酪氨酸激酶,该激酶与疾病进展有关。 研究仍在继续探索其疗效和潜在的联合疗法 .

- 血管生成,即新血管的形成,在肿瘤生长中起着至关重要的作用。一些研究调查了我们的化合物是否可以抑制血管生成,从而潜在地限制肿瘤的扩展。 需要进一步研究以充分了解其对血管形成的影响 .

- 研究人员已经探索了我们的化合物与 DNA 的相互作用。它切割 DNA 链的能力可能对癌症治疗或其他治疗应用具有意义。 正在进行对其作用机制和特异性的研究 .

- 药物化学家使用N1-(4-(吡啶-3-基)嘧啶-2-基)苯-1,4-二胺的结构作为设计新型酪氨酸激酶抑制剂的支架。通过修饰特定的官能团,他们旨在增强药物的效力、选择性和安全性。 计算建模和构效关系研究指导这些努力 .

- 了解我们的化合物如何在体内代谢对于药物开发至关重要。研究人员调查其稳定性、生物利用度以及与其他药物的潜在相互作用。 药代动力学研究为剂量方案和潜在的副作用提供了见解 .

癌症治疗和酪氨酸激酶抑制

慢性髓性白血病 (CML)

血管生成抑制

DNA 切割研究

药物设计和优化

药代动力学和代谢

作用机制

Target of Action

It’s mentioned that this compound is used in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a significant role in cell division and growth.

Mode of Action

Given its role in the synthesis of tyrosine kinase inhibitors , it can be inferred that it may interact with tyrosine kinases, potentially inhibiting their activity and thus affecting the signal transduction cascades they are involved in.

Biochemical Pathways

As a potential tyrosine kinase inhibitor , it could impact various signaling pathways that are regulated by these enzymes, such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK-STAT pathway. These pathways are crucial for cellular processes like cell growth, differentiation, and survival.

Result of Action

As a potential tyrosine kinase inhibitor , it could potentially inhibit the activity of tyrosine kinases, thereby affecting the signal transduction cascades they regulate. This could result in altered cell growth, differentiation, and survival.

属性

IUPAC Name |

4-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-12-3-5-13(6-4-12)19-15-18-9-7-14(20-15)11-2-1-8-17-10-11/h1-10H,16H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBQBVVEKOXUHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2412786.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2412788.png)

![4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2412791.png)

![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)